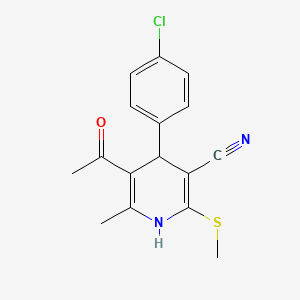
N-(4-methoxyphenyl)-N'-(2-propoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-N'-(2-propoxyphenyl)urea, commonly known as MPPU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been extensively studied for its ability to modulate the function of ion channels in the central nervous system.
作用機序
MPU acts as a non-competitive antagonist of the NMDA receptor, which is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and learning and memory processes. MPU binds to the channel pore and reduces the influx of calcium ions, which is essential for the activation of the receptor. This results in the modulation of neuronal excitability and the prevention of excitotoxicity, which is a pathological process that leads to neuronal death.
Biochemical and Physiological Effects:
MPU has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. MPU has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. In addition, MPU has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of MPU is its high selectivity for the NMDA receptor, which makes it a useful tool for studying the function of this receptor in vitro and in vivo. MPU has also been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for drug development. However, one of the limitations of MPU is its poor solubility in aqueous solutions, which can make it difficult to administer in animal models.
将来の方向性
There are several future directions for research on MPU. One area of research is the development of more potent and selective NMDA receptor antagonists based on the structure of MPU. Another area of research is the investigation of the therapeutic potential of MPU in other neurological disorders, such as depression and anxiety. Furthermore, the mechanism of action of MPU on the NMDA receptor needs to be further elucidated to fully understand its therapeutic potential.
合成法
The synthesis of MPU involves the reaction of 4-methoxyaniline with 2-propoxybenzoyl isocyanate in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain a white crystalline powder of MPU. This method has been optimized to yield high purity and high yield of MPU.
科学的研究の応用
MPU has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to modulate the function of ion channels, specifically the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. MPU has also been shown to have anticonvulsant and neuroprotective effects in animal models.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-propoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-12-22-16-7-5-4-6-15(16)19-17(20)18-13-8-10-14(21-2)11-9-13/h4-11H,3,12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMPRKIMRWQQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)imino]diethanol](/img/structure/B5179781.png)
![3-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5179792.png)
![ethyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5179808.png)
![5-chloro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5179810.png)
![2-(8-ethyl-8-methyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B5179823.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5179834.png)
![2-[1-adamantyl(methyl)amino]ethanol](/img/structure/B5179842.png)
![1-(ethylsulfonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5179843.png)
![diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate](/img/structure/B5179844.png)

![N-{[2-(2-furoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B5179853.png)
![(4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5179860.png)

![1-(3,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5179880.png)